3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid
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Overview
Description
3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a thieno ring and is functionalized with a phenylcarbonylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through various methods such as the Skraup synthesis or the Pfitzinger reaction. The thieno ring can be introduced via cyclization reactions involving sulfur-containing reagents. The phenylcarbonylamino group is usually added through an amide coupling reaction, and the carboxylic acid group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.
Reduction: The carbonyl group in the phenylcarbonylamino moiety can be reduced to form alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the carboxylic acid group can yield esters, while reduction of the carbonyl group can produce alcohols or amines
Scientific Research Applications
3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The phenylcarbonylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the quinoline and thieno rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine, which are used as antimalarial agents.
Thienoquinoline derivatives: Compounds with similar fused ring structures, studied for their potential biological activities.
Phenylcarbonylamino derivatives: Compounds with similar functional groups, investigated for their pharmacological properties.
Uniqueness
3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid is unique due to its specific combination of functional groups and fused ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-benzamido-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-18(11-6-2-1-3-7-11)21-14-10-25-17-15(19(23)24)12-8-4-5-9-13(12)20-16(14)17/h1-9,14H,10H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWZVLCMDPQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=NC3=CC=CC=C3C(=C2S1)C(=O)O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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